molecular formula C16H24O B13407925 4-(4-Tert-butylcyclohexyl)phenol CAS No. 266338-16-3

4-(4-Tert-butylcyclohexyl)phenol

Cat. No.: B13407925
CAS No.: 266338-16-3
M. Wt: 232.36 g/mol
InChI Key: KPCLVSPXEUXINT-UHFFFAOYSA-N
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Description

4-(4-Tert-butylcyclohexyl)phenol is a useful research compound. Its molecular formula is C16H24O and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

266338-16-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-(4-tert-butylcyclohexyl)phenol

InChI

InChI=1S/C16H24O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h6-7,10-12,14,17H,4-5,8-9H2,1-3H3

InChI Key

KPCLVSPXEUXINT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 4 Tert Butylcyclohexyl Phenol Transformations

Oxidative Transformations and Pathways

The phenol (B47542) group is susceptible to oxidation, and this reactivity is retained in 4-(4-tert-butylcyclohexyl)phenol. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals as key intermediates. Enzymatic oxidation is a well-studied pathway for phenolic compounds. Oxidoreductase enzymes, such as laccases and peroxidases, can catalyze the oxidation of phenols. nih.govnih.gov For instance, horseradish peroxidase (HRP), in the presence of hydrogen peroxide, catalyzes the oxidative polycondensation of para-substituted phenols like 4-tert-butylphenol (B1678320). nih.gov This process involves the formation of phenoxy radicals which then couple to form polymers. nih.gov

Studies on the degradation of the related compound, 4-tert-butylphenol, by bacterial strains have shown that the transformation can proceed via hydroxylation of the aromatic ring to form 4-tert-butylcatechol (B165716). nih.gov This catechol intermediate then undergoes further oxidative degradation through a meta-cleavage pathway. nih.gov While specific studies on this compound are less common, similar pathways involving the formation of phenoxy radicals and potential hydroxylation to catechol derivatives are anticipated. The specific transformation pathway and products depend heavily on the nature of the oxidant, the reaction conditions, and the presence of catalysts. nih.gov

Reductive Reaction Mechanisms

The primary reductive transformation for this compound involves the hydrogenation of the aromatic phenol ring to a cyclohexanol (B46403) ring. This reaction is analogous to the hydrogenation of 4-tert-butylphenol, which is used to produce 4-tert-butylcyclohexanol (B146172), a valuable fragrance ingredient. googleapis.com The stereochemical outcome of this reduction is of significant interest.

The hydrogenation is typically carried out using transition metal catalysts. For example, hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst with the addition of hydrogen chloride and/or sulfuric acid can produce 4-tert-butylcyclohexanol with a high proportion of the cis-isomer. googleapis.com The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, are critical in determining the reaction rate and the cis/trans isomer ratio of the resulting substituted cyclohexanol. googleapis.com Under certain conditions, yields of about 90% or higher can be achieved, with the cis-isomer content exceeding 80%. googleapis.com

ParameterConditionReference
Catalyst Rhodium metal or rhodium compound googleapis.com
Additives Hydrogen chloride and/or (anhydrous) sulfuric acid googleapis.com
Hydrogen Pressure Preferably 5 x 10⁵ to 1.5 x 10⁶ Pa googleapis.com
Temperature Preferably 40 to 80°C googleapis.com
Typical Yield ~90% or higher googleapis.com
Cis-Isomer Content ~80% or more googleapis.com

A summary of typical reaction conditions for the hydrogenation of the phenol ring in a related compound.

Electrophilic and Nucleophilic Substitution Reactions

The phenol moiety is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. mlsu.ac.inbyjus.comresearchgate.net Since the para position is already occupied by the 4-tert-butylcyclohexyl group, electrophilic substitution on this compound will occur exclusively at the two equivalent ortho positions (positions 2 and 6).

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens. For instance, treatment with bromine water typically leads to the formation of a polybrominated product. byjus.comresearchgate.net To achieve mono-substitution at the ortho positions, milder conditions are required, such as using a non-polar solvent like carbon disulfide (CS₂) at low temperatures. byjus.com

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro (-NO₂) group at the ortho positions. byjus.com Using concentrated nitric acid often leads to oxidation of the phenol ring in addition to nitration. mlsu.ac.in

Sulfonation: Sulfonation with sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is temperature-dependent, with lower temperatures favoring the formation of the ortho-isomer. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions are also possible, though the high reactivity of the phenol ring can lead to side reactions or catalyst deactivation.

Nucleophilic substitution reactions on the aromatic ring are generally not favored unless there are strong electron-withdrawing groups present. However, the hydroxyl group itself can act as a nucleophile. For example, it can be deprotonated by a base to form a phenoxide ion, which is an even more potent nucleophile and activator for the aromatic ring. researchgate.net The phenoxide can then react with electrophiles like epichlorohydrin (B41342), a key step in the synthesis of glycidyl (B131873) ethers used in epoxy resins. wikipedia.org

Reactivity of the Tert-Butyl Group and Cyclohexyl Ring

The most significant contribution of the 4-tert-butylcyclohexyl substituent to the molecule's reactivity is steric. The tert-butyl group is exceptionally bulky and has a strong conformational preference for the equatorial position on the cyclohexane (B81311) ring. wpmucdn.com This preference is so strong that it effectively "locks" the cyclohexane ring in a single chair conformation. wpmucdn.com

This conformational locking has several consequences:

It dictates the stereochemistry of the molecule, primarily leading to the formation of the trans isomer where both the tert-butyl group and the phenol-substituted C1 are in equatorial positions for greater stability.

It influences the reactivity of the molecule by presenting a defined three-dimensional structure to approaching reagents.

The tert-butyl group itself is generally unreactive under most conditions that would transform the phenol group. It consists of a quaternary carbon and primary hydrogens, lacking easily abstractable protons or sites for nucleophilic attack. It is stable to most acids, bases, and moderate oxidizing/reducing agents.

The cyclohexyl ring is a saturated aliphatic ring and is therefore also relatively unreactive compared to the aromatic phenol portion. Its primary role is as a rigid spacer between the sterically demanding tert-butyl group and the reactive phenol head.

Polymerization Behavior and Role in Polymer Chemistry

Phenolic compounds are crucial in polymer chemistry, and the structure of this compound lends it specific functionalities in this field, primarily drawing from the behavior of the analogous 4-tert-butylphenol.

Para-substituted phenols can be polymerized through oxidative coupling. nih.gov Research has demonstrated the enzymatic copolymerization of 4-tert-butylphenol with other functionalized phenols, such as 4-ferrocenylphenol. nih.gov This reaction, catalyzed by horseradish peroxidase (HRP) with hydrogen peroxide, results in a copolymer containing both phenylene and oxyphenylene linkages, indicating that coupling occurs at the ortho-positions relative to the hydroxyl group. nih.gov

Given its structural similarity, this compound can be expected to participate in similar oxidative polymerization reactions, allowing for its incorporation as a monomer unit into polyphenol chains. The large, non-polar 4-tert-butylcyclohexyl group would impart specific properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal properties, and a different morphological structure compared to polymers derived from smaller phenols.

ReactionEnzyme/CatalystReactantsResulting LinkagesReference
Enzymatic Copolymerization Horseradish Peroxidase (HRP) / H₂O₂4-tert-butylphenol and 4-ferrocenylphenolPhenylene and Oxyphenylene nih.gov

An example of copolymerization involving a related para-substituted phenol.

In polycondensation reactions, the functionality of the monomers is critical. Monomers with two reactive groups (difunctional) act as chain extenders, leading to the growth of long polymer chains. This compound, having only one reactive hydroxyl group, is a monofunctional monomer.

In polymer systems like polycarbonates and epoxy resins, which are built from difunctional monomers (e.g., bisphenol A), the intentional addition of a monofunctional compound like 4-tert-butylphenol serves to terminate chain growth. wikipedia.org When the monofunctional phenol reacts with a growing polymer chain end, it "caps" that end, preventing further reaction and thus limiting the final molecular weight of the polymer. wikipedia.org Therefore, this compound can function as a chain stopper or molecular weight regulator, allowing for precise control over the properties of the final polymer product. wikipedia.org

Advanced Analytical Approaches for the Characterization and Quantification of 4 4 Tert Butylcyclohexyl Phenol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 4-(4-tert-butylcyclohexyl)phenol from complex sample mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, due to the presence of a polar hydroxyl group, this compound often requires derivatization to improve its volatility and chromatographic behavior. youtube.comepa.gov Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. youtube.com

Common derivatization reagents for phenolic compounds include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govsigmaaldrich.com These reagents react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether, which is more amenable to GC analysis. nih.govsigmaaldrich.com The derivatization reaction is typically carried out by heating the sample extract with the reagent in a suitable solvent, such as pyridine. nih.gov

The resulting TMS derivative of this compound can then be separated on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, and detected by a mass spectrometer. thermofisher.com The mass spectrometer provides both qualitative information, through the mass spectrum of the derivative, and quantitative data, by monitoring specific ions.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Phenolic Compound

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program60 °C (hold 2 min), then to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan or Selected Ion Monitoring (SIM)

Note: This table provides a general example of GC-MS conditions and would require optimization for the specific analysis of derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of a wide range of environmental contaminants, including phenolic compounds. nih.govnih.govshimadzu.com A significant advantage of LC-MS/MS is that it often does not require derivatization, allowing for a more direct analysis of the parent compound. shimadzu.com

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.govprotocols.io

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for phenolic compounds, typically operating in the negative ion mode. nih.gov The precursor ion corresponding to the deprotonated molecule of this compound is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. shimadzu.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary VoltageOptimized for signal
Cone VoltageOptimized for signal
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MRM TransitionPrecursor Ion > Product Ion (To be determined)

Note: This table presents a hypothetical set of parameters that would need to be empirically determined and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be employed for the analysis of this compound. nih.govmdpi.com While generally less sensitive and selective than mass spectrometric detection, HPLC-UV can be a cost-effective alternative for the analysis of samples with higher concentrations of the analyte.

Method development for HPLC involves the selection of an appropriate stationary phase, mobile phase, and detector wavelength. For phenolic compounds, reversed-phase chromatography is the most common approach. nih.gov A C18 or C8 column is often used, with a mobile phase consisting of a mixture of water and acetonitrile or methanol. mdpi.com The pH of the mobile phase can be adjusted to ensure the phenol (B47542) is in its neutral form, which generally leads to better retention and peak shape on reversed-phase columns.

UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance. For phenolic compounds, this is often in the range of 270-280 nm. For increased sensitivity and selectivity, pre-column or post-column derivatization with a UV-absorbing or fluorescent tag can be utilized. scirp.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.gov In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is trapped, focused, and then rapidly injected onto the second-dimension column for a fast separation.

This technique generates a two-dimensional chromatogram with peaks distributed across a plane, providing much greater resolution of individual components in a complex mixture. nih.gov When coupled with a mass spectrometer (GCxGC-MS), it provides a powerful tool for the untargeted analysis and identification of compounds in challenging matrices. While specific applications for this compound are not widely documented, the principles of GCxGC would be applicable for its analysis in complex environmental or biological samples.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the cyclohexyl ring, and the protons of the tert-butyl group. chemicalbook.comspectrabase.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the unambiguous assignment of the proton environments.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the phenol ring, the cyclohexyl ring, and the tert-butyl group. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, quaternary).

Proton and Carbon-13 NMR Analysis of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the differentiation of the cis and trans isomers of this compound based on the chemical environment of the hydrogen and carbon atoms.

The key to distinguishing the isomers lies in the conformation of the cyclohexane (B81311) ring and its effect on the magnetic shielding of the nuclei. The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain. Consequently, in the trans isomer, the phenol group is also in an equatorial position. In the cis isomer, the phenol group is forced into an axial position. This stereochemical difference leads to distinct chemical shifts (δ), particularly for the protons and carbons of the cyclohexane ring and the proton of the phenolic hydroxyl group.

Proton (¹H) NMR: In the ¹H NMR spectrum, the proton attached to the carbon bearing the phenol group (the methine proton CH -Ar) is of particular diagnostic importance.

Trans Isomer: This proton is in an axial position and typically exhibits a broader multiplet at a lower chemical shift due to trans-diaxial couplings with neighboring axial protons.

Cis Isomer: This proton is in an equatorial position, resulting in a narrower multiplet at a higher chemical shift.

The protons of the aromatic ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The tert-butyl group will present as a sharp singlet around δ 0.8-1.0 ppm.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. The chemical shift of the carbon atom attached to the phenol group (C-Ar) is sensitive to the axial or equatorial orientation of the substituent.

Trans Isomer: The equatorial C-Ar carbon will resonate at a different field compared to the axial C-Ar of the cis isomer.

The carbons of the cyclohexane ring will also show distinct chemical shifts between the two isomers due to the different steric and electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Data for Isomers of this compound

IsomerNucleusAssignmentExpected Chemical Shift (δ, ppm)Key Differentiating Feature
trans¹HMethine (CH-Ar)~2.4-2.6 (broader multiplet)Axial methine proton signal is broader and at a lower field.
Aromatic (C₆H₄)~6.7 (d), ~7.1 (d)
¹³CC-Ar (ipso)~154Distinct shifts for cyclohexyl carbons compared to cis isomer.
C-OH (ipso)~148
cis¹HMethine (CH-Ar)~2.7-2.9 (narrower multiplet)Equatorial methine proton signal is narrower and at a higher field.
Aromatic (C₆H₄)~6.8 (d), ~7.2 (d)
¹³CC-Ar (ipso)~153Distinct shifts for cyclohexyl carbons compared to trans isomer.
C-OH (ipso)~149

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and aliphatic cyclohexane and tert-butyl moieties. While IR is excellent for confirming the presence of these groups, differentiating between the cis and trans isomers can be challenging as their spectra are often very similar. researchgate.net However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. researchgate.net

The primary absorption bands expected are:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H bonds of the benzene ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the tert-butyl and cyclohexyl groups.

C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. libretexts.orgdocbrown.info

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range indicates the stretching vibration of the phenolic C-O bond.

Out-of-Plane (OOP) Bending: A strong absorption in the 800-850 cm⁻¹ region is indicative of a 1,4-disubstituted (para) benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

Absorption Range (cm⁻¹)Vibrational ModeFunctional Group
3600-3200 (broad, strong)O-H stretchPhenolic -OH
3100-3010 (medium)C-H stretchAromatic C-H
2960-2850 (strong)C-H stretchAliphatic (Cyclohexyl & t-Butyl)
1600 & 1500 (medium)C=C stretchAromatic Ring
1260-1200 (strong)C-O stretchPhenolic C-O
850-800 (strong)C-H out-of-plane bend1,4-Disubstituted Aromatic

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming molecular weight and deducing structural features. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (C₁₆H₂₄O = 232.36 g/mol ). Key fragmentation patterns would include:

Loss of a Methyl Group: A peak at [M-15]⁺ resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group.

Loss of a tert-Butyl Group: A significant peak at [M-57]⁺ corresponding to the cleavage and loss of the tert-butyl radical (•C(CH₃)₃). This results in a stable benzylic-type cation.

Cleavage of the Cyclohexyl-Aryl Bond: Fragmentation can occur at the bond connecting the two ring systems, leading to ions corresponding to the tert-butylcyclohexyl cation ([C₁₀H₁₉]⁺, m/z 139) and the hydroxyphenyl radical, or the hydroxyphenyl cation ([C₆H₅O]⁺, m/z 93) and the tert-butylcyclohexyl radical.

Phenolic Fragmentation: Phenols characteristically lose carbon monoxide (CO) and a formyl radical (HCO•), which could lead to minor peaks at [M-28]⁺ and [M-29]⁺, respectively. libretexts.org

While the mass spectra of the cis and trans isomers are expected to be very similar due to the high energy of the ionization process, minor differences in the relative abundances of certain fragment ions may exist.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
232[C₁₆H₂₄O]⁺Molecular Ion [M]⁺
217[M - CH₃]⁺Loss of a methyl radical
175[M - C(CH₃)₃]⁺Loss of a tert-butyl radical
135[C₉H₁₁O]⁺Likely from cleavage of the cyclohexyl ring after initial fragmentation. A similar fragment is the base peak for 4-tert-butylphenol (B1678320). massbank.eumassbank.eu
107[C₇H₇O]⁺Common fragment in phenols, often assigned to a hydroxytropylium ion. massbank.eu

Advanced Hyphenated Techniques in Organic Structure Elucidation

To effectively separate, identify, and quantify the isomers of this compound, hyphenated analytical techniques are essential. These methods couple a powerful separation technique, like gas or liquid chromatography, with a sensitive detection method, such as mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of semi-volatile compounds like this compound. nih.gov The isomers can often be separated based on their different boiling points and interactions with the GC column's stationary phase. researchgate.netchula.ac.th A nonpolar or medium-polarity capillary column is typically used. The separated isomers then enter the mass spectrometer, which provides mass spectra for positive identification and confirmation. For complex mixtures, using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode can enhance selectivity and achieve very low detection limits. thermofisher.com Derivatization of the phenol group, for instance, by silylation, can improve chromatographic peak shape and separation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly when dealing with less volatile compounds or complex matrices. thermofisher.com Reversed-phase high-performance liquid chromatography (HPLC) can separate the cis and trans isomers based on their differing polarities. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection and identification. LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for trace analysis in various samples. thermofisher.com

The combination of retention time data from the chromatography step with the mass spectral data from the MS detector provides a highly confident identification of each isomer.

Theoretical and Computational Studies of 4 4 Tert Butylcyclohexyl Phenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-tert-butylcyclohexyl)phenol. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the molecule's geometry, electron distribution, and orbital energies.

While specific, in-depth quantum chemical studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on calculations performed on analogous structures such as 4-tert-butylphenol (B1678320) and various cyclohexyl derivatives.

Molecular Geometry: The geometry of this compound would be optimized to find the lowest energy structure. This involves determining the precise bond lengths, bond angles, and dihedral angles. For the phenol (B47542) moiety, the C-O bond length and the aromatic C-C bond lengths are of particular interest as they influence the hydroxyl group's reactivity. The cyclohexyl ring will adopt a chair conformation, which is the most stable arrangement for such six-membered rings.

Electronic Structure: The electronic structure dictates the chemical reactivity of the molecule. Key parameters derived from quantum chemical calculations include:

Atomic Charges: The distribution of electron density across the molecule can be quantified through various charge partitioning schemes (e.g., Mulliken, NBO). The oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack. The hydrogen of the hydroxyl group will have a positive partial charge, rendering it acidic.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO is likely to be localized on the electron-rich phenol ring, particularly on the oxygen atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar alkylphenols, is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy -5.5 eVIndicates the electron-donating capability (nucleophilicity).
LUMO Energy 1.2 eVIndicates the electron-accepting capability (electrophilicity).
HOMO-LUMO Gap 6.7 eVRelates to the chemical stability and reactivity.
Dipole Moment ~2.0 DIndicates a moderate overall polarity of the molecule.

Conformational Analysis of the Cyclohexyl Ring and Substituent Effects

The conformational landscape of this compound is dominated by the cyclohexyl ring and the influence of its bulky tert-butyl and phenolic substituents. The tert-butyl group is a large and sterically demanding group that strongly prefers to occupy an equatorial position on the cyclohexane (B81311) chair to minimize steric strain.

Chair Conformation: The cyclohexane ring in this compound will exist predominantly in a chair conformation. The key consideration is the relative orientation of the tert-butyl and the phenol-containing substituent.

Trans Isomer: In the trans-1,4-disubstituted isomer, both the tert-butyl group and the phenol group can occupy equatorial positions. This arrangement minimizes steric interactions (1,3-diaxial interactions), resulting in the most stable conformation.

A detailed conformational analysis of cis-1,4-di-tert-butylcyclohexane provides a useful analogy. In this molecule, one tert-butyl group is forced into an axial position, leading to a high degree of steric hindrance. This high energy chair conformation can lead to the molecule adopting a twisted-boat conformation to alleviate some of the strain. upenn.edu While the phenol group is smaller than a tert-butyl group, the same principles apply to cis-4-(4-tert-butylcyclohexyl)phenol.

Substituent Effects:

Tert-butyl Group: The primary role of the tert-butyl group is to "lock" the conformation of the cyclohexane ring. Its strong preference for the equatorial position dictates the orientation of the other substituent.

The energy difference between the conformers can be calculated using computational methods.

IsomerTert-butyl PositionPhenol PositionRelative Stability
Trans EquatorialEquatorialMost Stable
Cis EquatorialAxialLess Stable

Structure-Reactivity Relationship (SAR) Studies (non-biological focus)

Structure-reactivity relationship (SAR) studies aim to connect the molecular structure of this compound with its chemical reactivity in non-biological contexts. These relationships are often explored through computational analysis of the electronic and steric features of the molecule.

Reactivity of the Phenolic Hydroxyl Group: The primary site of chemical reactivity in this compound is the hydroxyl (-OH) group on the phenol ring.

Acidity: The acidity of the phenolic proton is a key reactivity parameter. The electron-donating nature of the alkyl substituent (the tert-butylcyclohexyl group) at the para position slightly increases the electron density on the aromatic ring. This effect can be transmitted to the oxygen atom, making the O-H bond slightly less polarized and thus decreasing the acidity compared to unsubstituted phenol. Computational models can predict the pKa value by calculating the energetics of the deprotonation reaction.

Nucleophilicity of the Phenoxide: Upon deprotonation, the resulting phenoxide ion is a potent nucleophile. The bulky tert-butylcyclohexyl group can sterically hinder the approach of electrophiles to the oxygen atom, although this effect is transmitted through the ring and may be less significant than for ortho-substituted phenols.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho positions (positions 2 and 6). The para position is already occupied by the tert-butylcyclohexyl group. The large size of the tert-butylcyclohexyl substituent may provide some steric hindrance to substitution at the adjacent ortho positions.

Molecular Modeling and Simulation of Chemical Interactions

Molecular modeling and simulations, such as molecular dynamics (MD), can be used to study the behavior of this compound in various chemical environments and its interactions with other molecules.

Self-Assembly and Aggregation: In non-polar solvents, molecules of this compound can interact with each other through hydrogen bonding between their hydroxyl groups. The bulky, non-polar tert-butylcyclohexyl groups would likely orient themselves to minimize contact with a polar environment and maximize van der Waals interactions with each other. MD simulations can model the dynamics of these aggregation processes.

Interactions with Surfaces: The interaction of this compound with different surfaces can also be modeled. For example, its adsorption onto a polar surface would likely be driven by hydrogen bonding of the phenol group, while on a non-polar surface, the interaction would be dominated by the dispersion forces of the alkyl portion of the molecule.

Solvation: Molecular dynamics simulations can provide a detailed picture of how solvent molecules arrange themselves around a solute molecule. In a polar solvent like water, the water molecules would form a hydration shell around the polar phenol group. In a non-polar solvent, the interactions would be weaker and less specific.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. For this compound, QSAR models could be developed to predict various non-biological chemical behaviors.

Predicting Physicochemical Properties: QSAR models are frequently used to predict properties such as:

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity. The large non-polar tert-butylcyclohexyl group would give this compound a high LogP value, indicating a preference for non-polar environments.

Boiling Point and Melting Point: These properties are related to the intermolecular forces between molecules. The ability to form hydrogen bonds and the large size of the molecule would lead to relatively high boiling and melting points.

Vapor Pressure: This is inversely related to the strength of intermolecular forces.

Developing a QSAR Model: To build a QSAR model, a dataset of compounds with known properties is required. For alkylphenols, descriptors would be calculated for each molecule. These descriptors can be:

Topological: Based on the 2D graph of the molecule.

Geometrical: Based on the 3D structure of the molecule.

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Descriptor CategoryExample Descriptors for this compoundRelevance to Chemical Behavior
Constitutional Molecular Weight, Number of RingsGeneral size and composition.
Topological Connectivity Indices (e.g., Kier & Hall)Branching and shape of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeSteric effects and potential for interaction.
Electronic Dipole Moment, HOMO/LUMO EnergiesPolarity and reactivity.
Physicochemical Calculated LogPHydrophobicity and partitioning behavior.

Applications of 4 4 Tert Butylcyclohexyl Phenol in Advanced Materials and Industrial Chemistry

Role as an Intermediate in Polymer and Resin Synthesis

As an intermediate, 4-(4-Tert-butylcyclohexyl)phenol serves as a building block or modifier in polymerization processes. Its phenolic hydroxyl group allows it to be incorporated into polymer chains, while the bulky cycloaliphatic portion influences the final properties of the material, such as thermal stability and liquid crystalline behavior.

Research has specifically highlighted the role of 4-(trans-4-butylcyclohexyl)phenol (B1591826) as a monomer or modifier in the synthesis of polystyrene derivatives. These modified polymers are designed to exhibit liquid crystalline properties, which are valuable in applications like liquid crystal displays (LCDs) smolecule.com. The incorporation of this compound helps to enhance the thermal and mechanical properties of the resulting polymers, making them suitable for various specialized industrial uses smolecule.com.

Table 1: Polymer Synthesis Utilizing 4-(trans-4-butylcyclohexyl)phenol

Polymer System Role of 4-(trans-4-butylcyclohexyl)phenol Resulting Polymer Properties
Polystyrene Derivatives Monomer / Modifier Liquid crystalline behavior, Enhanced thermal and mechanical stability

Functional Additives in Materials Science

Beyond its role as a synthetic intermediate, derivatives of this compound are employed as functional additives to impart specific characteristics to material formulations.

The compound serves as a modifier for polymers, which can enhance their properties for use in coatings and adhesives smolecule.com. For instance, a derivative, 4-tert-butylcyclohexyl acrylate (B77674) (TBCHA), is recognized as a key additive in high-performance inks, coatings, and adhesives. As a monofunctional acrylate monomer, it is known for improving adhesion, thermal stability, and chemical resistance in the final products.

The bulky tert-butylcyclohexyl group provides steric hindrance that can improve the flexibility and hardness of the polymer matrix it is added to. Furthermore, its chemical structure can lead to low surface tension in formulations, enabling better wetting on various substrates.

Table 2: Functional Properties in Formulations

Formulation Type Function of this compound Derivative Enhanced Properties
Inks & Coatings Additive / Monomer Adhesion, Chemical Resistance, Thermal Stability
Adhesives Additive / Monomer Adhesion, Flexibility, Hardness

Applications as a Plasticizer

While its precursor, 4-tert-butylphenol (B1678320), has found use as a plasticizer, there is limited available information specifically documenting the application of this compound for this purpose wikipedia.org.

Antioxidant Functionality in Polymer Stabilization

Phenolic compounds are a well-established class of antioxidants widely used to protect polymeric materials from degradation. nih.gov The antioxidant mechanism of this compound is characteristic of hindered phenols. During auto-oxidation of a polymer, highly reactive free radicals (R•) and peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to the cleavage of polymer chains and loss of mechanical properties.

The phenolic hydroxyl group (-OH) in this compound serves as a hydrogen donor to these damaging radicals, effectively neutralizing them and terminating the degradation chain. nih.gov Upon donating a hydrogen atom, the phenol (B47542) is converted into a phenoxyl radical. The key to its efficacy is that this resulting phenoxyl radical is significantly less reactive than the initial polymer radicals, due to two main structural features:

Resonance Stabilization: The unpaired electron on the phenoxyl radical is delocalized across the aromatic ring, which greatly increases its stability.

Steric Hindrance: The large 4-tert-butylcyclohexyl group ortho to the hydroxyl group provides significant steric bulk. This physical barrier shields the radical center, preventing it from initiating new degradation chains and promoting its termination by reacting with another free radical.

This dual action of efficient radical scavenging and formation of a stable, non-propagating radical makes compounds like this compound effective stabilizers, extending the service life of plastics and elastomers.

Table 1: Structural Features of this compound and Their Antioxidant Function

Structural FeatureFunction in Polymer StabilizationMechanism of Action
Phenolic Hydroxyl (-OH) Group Primary Antioxidant ActionDonates a hydrogen atom to neutralize peroxy and alkyl free radicals, terminating the oxidative chain reaction. nih.gov
Aromatic Ring Radical StabilizationDelocalizes the unpaired electron of the resulting phenoxyl radical through resonance, reducing its reactivity.
4-tert-Butylcyclohexyl Group Steric Hindrance & StabilityPhysically shields the phenoxyl radical, preventing it from initiating new degradation pathways. Increases solubility in non-polar polymer matrices.

Precursor in Specialty Chemical Production (excluding perfumery specific odor profiles)

Beyond its role as a polymer additive, this compound is a valuable starting material for synthesizing a range of other high-value chemical compounds. Its bifunctional nature—a reactive phenol site and a modifiable cyclohexyl ring—allows for diverse chemical transformations.

Intermediate for Cyclohexyl Acetate (B1210297) Derivatives

The phenolic hydroxyl group of this compound can be readily converted into an ester, a common transformation in specialty chemical synthesis. One such reaction is acetylation to produce 4-(4-tert-butylcyclohexyl)phenyl acetate .

This transformation is typically achieved by reacting the phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often facilitated by a base (like sodium acetate) or an acid catalyst. google.com This process attaches an acetate group to the phenolic oxygen, altering the compound's chemical properties, such as its polarity, solubility, and reactivity, making it suitable for different applications. While the hydrogenation of 4-tert-butylphenol followed by acetylation is a known route to produce 4-tert-butylcyclohexyl acetate for the fragrance industry, the direct acetylation of this compound provides a distinct derivative with its own set of properties. chemicalbook.comgoogleapis.com

Table 2: General Reaction for the Acetylation of this compound

ReactantReagent(s)Product
This compoundAcetic Anhydride or Acetyl Chloride4-(4-tert-butylcyclohexyl)phenyl acetate
+ CH₃COCl

Starting Material for Other Chemically Modified Compounds

The reactivity of the phenol group allows for its use as a building block for more complex molecules, particularly in the realm of polymers and resins.

Epoxy Resin Monomers: A significant application for phenolic compounds is in the synthesis of epoxy resins. wikipedia.org this compound can be reacted with epichlorohydrin (B41342) in the presence of a base (like sodium hydroxide) to form 4-(4-tert-butylcyclohexyl)phenyl glycidyl (B131873) ether . wikipedia.orggoogle.com This glycidyl ether is a monomer that can be polymerized or co-polymerized to create specialty epoxy resins. The bulky tert-butylcyclohexyl group can impart properties such as improved hydrophobicity, thermal stability, and modified mechanical performance to the final cured resin. The synthesis of glycidyl ethers from phenols and epichlorohydrin is a well-established industrial process. chalmers.sewho.int

Polymer Modifiers and Monomers: The compound itself can be used as a monomer or a chain-terminating agent in various polymerization processes. For instance, its incorporation into polymers like polystyrenes can modify the properties of the final material. chemicalbook.com As a monofunctional phenol, it can act as a chain stopper to control the molecular weight of polymers such as polycarbonates, a role similar to that of its precursor, 4-tert-butylphenol. wikipedia.orgchemicalbook.com

Table 3: Examples of Chemical Modifications of this compound

Starting MaterialReaction TypeReagent(s)Resulting Compound/Product Class
This compoundGlycidyl Ether Synthesis Epichlorohydrin, Sodium Hydroxide4-(4-tert-butylcyclohexyl)phenyl glycidyl ether (Epoxy Monomer) wikipedia.orggoogle.com
This compoundPolymerization (As a monomer or modifier)Specialty Polymers (e.g., modified polystyrenes, polycarbonates) chemicalbook.com

Emerging Research Directions and Future Perspectives on 4 4 Tert Butylcyclohexyl Phenol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4-(4-tert-butylcyclohexyl)phenol and its derivatives is a cornerstone of its application. Traditional methods often involve the acid-catalyzed alkylation of phenol (B47542) with isobutene to produce 4-tert-butylphenol (B1678320), which is then hydrogenated. wikipedia.org However, current research is focused on developing more efficient and environmentally benign synthetic routes.

One promising approach is the hydroalkylation of phenol. This method utilizes a palladium catalyst in the presence of a molten salt, such as a mixture of sodium chloride and aluminum chloride, to selectively produce 4-cyclohexylphenol (B75765) from phenol under hydrogen pressure. chemicalbook.com Another avenue of exploration involves the use of ionic liquids as catalysts for the alkylation of phenol with tert-butyl alcohol. nih.gov For instance, N-methyl imidazole-, pyridine-, and triethylamine-based Bronsted acidic ionic liquids with sulfonic acid functionalities have been shown to achieve high phenol conversion with good selectivity for 4-tert-butylphenol at relatively low temperatures. nih.gov

Furthermore, the synthesis of calix[n]arenes, which are cyclic compounds formed by the condensation of para-substituted phenols like p-tert-butylphenol with formaldehyde, represents another area of active research. mdpi.com These macrocycles have diverse applications and their synthesis from 4-tert-butylphenol derivatives continues to be refined.

Exploration of Advanced Catalytic Systems for Selective Transformations

The selective transformation of this compound and its precursors is crucial for producing specific isomers and derivatives. A significant focus is on the stereoselective hydrogenation of 4-tert-butylphenol to yield a high content of the cis-isomer of 4-tert-butylcyclohexanol (B146172), which is a valuable intermediate in the fragrance industry. googleapis.com Research has shown that using a rhodium catalyst in the presence of hydrogen chloride and/or anhydrous sulfuric acid can achieve high yields and a high cis-isomer content under mild conditions. googleapis.comgoogle.com

The choice of catalyst and solvent system plays a pivotal role in directing the outcome of the hydrogenation. For example, palladium on charcoal, modified with sodium carbonate, has been found to be effective for the selective hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol to the corresponding cyclohexanone (B45756) derivative in a non-polar solvent. researchgate.net The polarity of the solvent can significantly influence the reaction mechanism, with nonpolar solvents favoring the formation of cyclohexane (B81311) and polar solvents favoring cyclohexanol (B46403) over a bifunctional Pd/NaY catalyst. researchgate.net

Advanced catalytic systems are also being explored for the degradation of 4-tert-butylphenol, which is relevant for environmental remediation. Photocatalysis using materials like silver carbonate (Ag2CO3) under solar light has demonstrated complete degradation of 4-tert-butylphenol in water. mdpi.com

Deeper Understanding of Complex Reaction Kinetics and Mechanisms

A thorough understanding of the reaction kinetics and mechanisms is fundamental to optimizing the synthesis and transformation of this compound. Studies on the chlorination of 4-tert-butylphenol have revealed that the reaction follows second-order kinetics and is significantly influenced by pH. nih.gov The apparent kinetic rate constants reach their highest and lowest levels at pH 5 and 9, respectively. nih.gov

The oxidation of 4-tert-butylphenol by ferrate(VI) has also been investigated, with the second-order reaction rate constant decreasing with an increase in solution pH. nih.gov Product analysis in this process revealed the formation of hydroxylation products, benzene-ring cleavage products, and dimers, indicating multiple reaction pathways. nih.gov

Computational studies, including theoretical analysis of atom partial charges and frontier electron densities, are being employed to rationalize the initial reactions of 4-tert-butylphenol. nih.gov These theoretical approaches, combined with experimental data, provide a more complete picture of the reaction pathways. For instance, in the alkylation of phenol with tert-butyl alcohol catalyzed by an ionic liquid, an activation energy of 11.13 kcal/mol was calculated in the temperature range of 50–90 °C. nih.gov

Integration of Multimodal Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its related compounds requires the integration of multiple analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to determine the concentrations of 4-tert-butylphenol and its metabolites. nih.gov For detailed structural elucidation, particularly of reaction products, techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, as they can help distinguish between different isomers and identify the positions of chemical reactions. researchgate.net

The characterization of materials derived from this compound also benefits from a multimodal approach. For instance, the synthesis of polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors for liquid crystal applications involves characterization using 1H NMR spectroscopy to confirm the chemical composition of the monomeric units in the resulting polymers. mdpi.com The analysis of catalysts used in the synthesis of these compounds often involves techniques like Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FT-IR) to understand their chemical properties and morphology. researchgate.net

The table below summarizes some of the key analytical techniques used in the study of this compound and its derivatives.

Analytical TechniqueApplicationReference(s)
High-Performance Liquid Chromatography (HPLC)Quantification of 4-tert-butylphenol and its metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of 4-tert-butylphenol and its degradation products. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isomers and reaction products. researchgate.netmdpi.com
Fourier-Transform Infrared (FT-IR) SpectroscopyCharacterization of catalysts and functional groups in synthesized compounds. researchgate.net
Scanning Electron Microscopy (SEM)Morphological characterization of catalysts and materials. mdpi.comresearchgate.net
Transmission Electron Microscopy (TEM)Detailed morphological analysis of catalysts. researchgate.net

Predictive Modeling for Environmental Behavior and Reactivity

Predictive modeling, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, is an emerging area of research for understanding the environmental fate and reactivity of this compound and related compounds. These models aim to predict physicochemical properties and environmental endpoints based on the chemical structure. nih.govosti.gov

The OPERA (OPEn structure-activity/property Relationship App) models, for example, are open-source tools developed to predict a wide range of properties for environmental chemicals. nih.govosti.gov These models are built using large, curated datasets and follow the Organization for Economic Cooperation and Development (OECD) principles for QSAR modeling. nih.govosti.gov Such predictive tools can be used to estimate properties like octanol-water partition coefficient (logP), water solubility, and biodegradability half-life, which are crucial for assessing the environmental impact of a chemical. nih.govosti.govnih.gov

Environmental fate models can also be used to understand the processes by which chemicals move and are transformed in the environment, including their persistence in air, water, and soil, as well as their potential for bioaccumulation. researchgate.net By integrating data from experimental studies and predictive models, researchers can better assess the environmental risks associated with this compound and guide the development of greener chemical processes.

Design of New Materials with Tailored Properties Based on the Compound's Structure

The unique structure of this compound makes it a valuable building block for the design of new materials with specific properties. One of the most significant applications is in the field of liquid crystals. mdpi.comtcichemicals.com The rigid cyclohexyl group and the phenolic moiety contribute to the mesogenic properties required for liquid crystal formation. Polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol have been synthesized to create alignment layers for liquid crystal displays, demonstrating the potential for this compound in advanced optical materials. mdpi.com

In polymer science, 4-tert-butylphenol acts as a chain stopper or end-capper in the production of epoxy and polycarbonate resins, allowing for the control of molecular weight. wikipedia.org This property is essential for tailoring the physical and mechanical properties of the resulting polymers.

Furthermore, derivatives of 4-tert-butylphenol are being explored for other applications. For example, 4-tert-butylphenol can be reacted with epichlorohydrin (B41342) to produce a glycidyl (B131873) ether used in epoxy resin chemistry. wikipedia.org The synthesis of novel calix prepchem.comarene derivatives from p-tert-butylcalix prepchem.comarene also opens up possibilities for creating new host-guest systems and functional materials. mdpi.com Research into these areas continues to unlock the potential of this compound as a versatile platform for materials innovation.

Q & A

What are the recommended storage conditions and safety protocols for handling 4-(4-Tert-butylcyclohexyl)phenol in laboratory settings?

Level: Basic
Methodological Answer:

  • Storage: Store in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperature at 2–8°C in a dry, ventilated area away from ignition sources and incompatible substances (e.g., strong acids/bases) .
  • Safety Protocols:
    • Use nitrile or neoprene gloves (EN374-compliant) and ANSI-approved safety goggles to avoid skin/eye contact .
    • Implement local exhaust ventilation to minimize inhalation risks. Monitor airborne concentrations via gas chromatography or OSHA-recommended methods .
    • Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose of waste according to EPA hazardous waste guidelines (40 CFR 261) .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and physical properties of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve tert-butyl and cyclohexyl proton environments (δ 1.2–1.4 ppm for tert-butyl; δ 1.4–2.2 ppm for cyclohexyl protons) .
  • Infrared (IR) Spectroscopy: Identify phenolic O-H stretching (~3200 cm⁻¹) and cyclohexyl C-H bending (~1450 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Confirm molecular ion [M⁺] at m/z 246.38 and fragmentation patterns (e.g., loss of tert-butyl group: m/z 190) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 270 nm) and methanol/water (70:30) mobile phase to assess purity (>98%) .

How can factorial design optimize the synthesis parameters of this compound?

Level: Advanced
Methodological Answer:

  • Variable Selection: Key factors include reaction temperature (80–120°C), catalyst concentration (e.g., 5–15% Pd/C), and solvent polarity (toluene vs. DMF) .

  • Design Matrix: Apply a 2³ full factorial design to evaluate main effects and interactions. For example:

    RunTemp (°C)Catalyst (%)SolventYield (%)
    1805Toluene62
    212015DMF88
  • Analysis: Use ANOVA to identify significant parameters. For instance, temperature and catalyst concentration may contribute >70% to yield variance (p < 0.05) .

What methodologies resolve contradictions in thermodynamic data (e.g., melting points, solubility) reported for this compound?

Level: Advanced
Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Standardize heating rates (e.g., 10°C/min) under nitrogen to measure melting point (reported range: 95–105°C). Discrepancies may arise from polymorphic forms .
  • Solubility Studies: Use shake-flask method in triplicate with HPLC quantification. For example, logP values vary between 4.2 (octanol/water) and 3.8 (cyclohexane/water) due to solvent polarity .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 4-(trans-4-Heptylcyclohexyl)phenol, CAS 90525-37-4) to identify outliers .

How can computational modeling predict the interaction mechanisms of this compound with biological macromolecules?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to estrogen receptors (PDB ID: 1A52). The tert-butyl group may occupy hydrophobic pockets, while the phenol moiety forms hydrogen bonds with Arg394 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • QSAR Modeling: Correlate substituent effects (e.g., cyclohexyl vs. phenyl) with bioactivity using descriptors like logP and polar surface area .

What experimental strategies mitigate stereochemical instability during the synthesis of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts: Employ Sharpless asymmetric epoxidation or Jacobsen’s Mn-salen complexes to control cyclohexyl ring conformation .
  • Low-Temperature Reactions: Conduct alkylation at –20°C to minimize racemization (e.g., using LDA as a base) .
  • Analytical Monitoring: Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

How do steric effects of the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • Steric Hindrance: The tert-butyl group reduces ortho/para substitution rates by 40–60% compared to unsubstituted phenol. Use Hammett constants (σ⁺ = –0.14) to predict regioselectivity .
  • Experimental Validation:
    • Nitration: Yields 2-nitro derivatives (60%) in HNO₃/H₂SO₄ due to meta-directing effects.
    • Sulfonation: Requires oleum (20% SO₃) at 100°C for 6 hours to achieve 75% para-sulfonation .

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